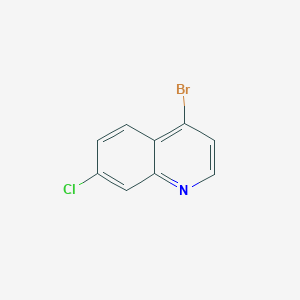

4-Bromo-7-chloroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPHNMMNLBTDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450541 | |

| Record name | 4-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98519-65-4 | |

| Record name | 4-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98519-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-7-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-7-chloroquinoline, a key heterocyclic intermediate in medicinal chemistry. We will delve into its chemical properties, spectroscopic profile, synthesis, and reactivity, with a particular focus on its strategic application in the development of targeted therapeutics. This document is intended to be a practical resource for researchers engaged in drug discovery and process development.

Molecular Structure and Physicochemical Properties

This compound is a di-halogenated quinoline derivative with the chemical formula C₉H₅BrClN.[1] Its structure is characterized by a quinoline core substituted with a bromine atom at the 4-position and a chlorine atom at the 7-position. This substitution pattern imparts distinct chemical reactivity at these two positions, a feature that is extensively exploited in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 98519-65-4 | [1] |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 114-115 °C | |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in organic solvents such as ether. | [2] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for reaction monitoring and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the aromatic protons on the quinoline ring. The following data was obtained on a 400 MHz instrument in CDCl₃.[2]

Table 2: ¹H NMR (400 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.70 | d | 4.6 | H-2 |

| 8.17 | d | 8.8 | H-5 |

| 8.14 | d | 2.0 | H-8 |

| 7.73 | d | 4.6 | H-3 |

| 7.63 | dd | 9.0, 2.0 | H-6 |

-

Interpretation: The downfield shift of H-2 and H-8 is characteristic of protons in close proximity to the nitrogen atom and the halogen substituents, respectively. The coupling constants are consistent with ortho and meta relationships between the protons on the quinoline ring.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region (below 1000 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C and C=N ring stretch |

| 850-550 | C-Cl stretch |

| 690-515 | C-Br stretch |

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺).

-

Expected Molecular Ion Peak: For C₉H₅⁷⁹Br³⁵ClN, the calculated monoisotopic mass is approximately 240.93 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and its fragments. The liquid chromatography-mass spectrometry (LCMS, ESI) has shown a molecular ion peak at m/z of 241.9, which is consistent with the calculated value.[2]

Synthesis of this compound

This compound can be synthesized from the readily available starting material, 4,7-dichloroquinoline. The following protocol is a reliable method for its preparation.[2]

Reaction Scheme

Caption: Synthesis of this compound from 4,7-dichloroquinoline.

Detailed Experimental Protocol

-

To a 20 mL microwave tube, add 4,7-dichloroquinoline (0.3315 g, 1.674 mmol) and propionitrile (3 mL).[2]

-

Slowly add trimethylsilyl bromide (TMS-Br, 0.434 mL, 3.35 mmol) to the mixture at room temperature. The formation of a precipitate may be observed.[2]

-

Seal the reaction tube and place it in a preheated oil bath at 100 °C for 12 hours.[2]

-

After the reaction is complete, cool the system to room temperature.[2]

-

Slowly pour the crude reaction mixture into a pre-cooled 1 N sodium hydroxide solution (3 mL).

-

Rinse the reaction tube with a small amount of water and add it to the quench mixture.

-

Extract the aqueous layer with ether (3 x 5 mL).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow solid (300 mg, 1.126 mmol, 67% yield).[2]

Chemical Reactivity and Synthetic Applications

The differential reactivity of the bromine at the C-4 position and the chlorine at the C-7 position is the cornerstone of this compound's utility as a synthetic intermediate. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond is more susceptible to nucleophilic aromatic substitution. This allows for selective functionalization of the quinoline core.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position serves as an excellent handle for introducing a wide variety of substituents via well-established cross-coupling reactions.

This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters. It is a powerful tool for the synthesis of biaryl and substituted quinoline derivatives.

Caption: General scheme for Buchwald-Hartwig amination of this compound.

Nucleophilic Aromatic Substitution

The chlorine atom at the 7-position can be displaced by various nucleophiles, although this typically requires more forcing conditions compared to the reactivity of the C-4 halogen in many quinoline systems. This reaction pathway allows for the introduction of alkoxy, amino, and other functional groups at this position.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of pharmacologically active compounds, particularly in the areas of oncology and infectious diseases. [2]

Kinase Inhibitors in Oncology

The quinoline scaffold is a common feature in many kinase inhibitors. This compound serves as a key starting material for the synthesis of compounds targeting various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). While specific syntheses of drugs like Lapatinib and Neratinib from this compound are not explicitly detailed in the searched literature, the general synthetic strategies involving Suzuki and Buchwald-Hartwig reactions on the quinoline core are central to the preparation of such molecules.

Antimalarial Agents

The 7-chloroquinoline moiety is a well-known pharmacophore in a number of antimalarial drugs. This compound provides a versatile platform for the development of new antimalarial agents with improved efficacy against drug-resistant strains of Plasmodium falciparum. The bromine at the 4-position allows for the introduction of diverse side chains, which can modulate the compound's activity and pharmacokinetic properties.

Safety and Handling

This compound is classified as a toxic and corrosive substance and must be handled with appropriate safety precautions.

-

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage). * Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically important building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its differential reactivity at the C-4 and C-7 positions allows for a high degree of synthetic flexibility, enabling the creation of diverse chemical libraries for drug discovery. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals.

References

-

New Journal of Chemistry. Supporting Information. [Link]

-

RSC Advances. Supporting Information. [Link]

- Google Patents.

-

RSC Publishing. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). [Link]

-

ChemRxiv. Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H. [Link]

-

ResearchGate. The Wittig–Horner reaction for the synthesis of neratinib. [Link]

- Google Patents. WO2010061400A1 - A novel process for the preparation of lapatinib and its pharmaceutically acceptable salts.

- Google Patents.

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

- Google Patents.

-

Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

ChemSynthesis. This compound. [Link]

-

ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S... [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. 7-Bromo-4-chloro-1-methoxyisoquinoline. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

gsrs. 7-BROMO-4-CHLOROQUINOLINE. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Andrew G Myers Research Group. The Suzuki Reaction. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

Chemistry LibreTexts. 12.10: ¹³C NMR Spectroscopy. [Link]

-

Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

-

ResearchGate. Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. [Link]

-

ResearchGate. Theoretically calculated FTIR spectrum blue line and experimental infrared spectrum of 21HBMBA. [Link]of_fig2_382104523)

Sources

An In-depth Technical Guide to 4-Bromo-7-chloroquinoline

Introduction

4-Bromo-7-chloroquinoline is a halogenated quinoline derivative of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its Chemical Abstracts Service (CAS) number is 98519-65-4 .[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, characterization, applications, and safety protocols, designed for researchers, scientists, and drug development professionals. The unique arrangement of bromo and chloro substituents on the quinoline scaffold makes it a versatile building block for creating diverse molecular architectures.[4] The 7-chloroquinoline moiety is a known pharmacophore in several antimalarial drugs, and the bromine at the 4-position provides a reactive site for further chemical modifications.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 98519-65-4 | [1][2][3] |

| Molecular Formula | C₉H₅BrClN | [1][2] |

| Molecular Weight | 242.50 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 114-115°C | [5] |

| Purity | Typically ≥95% | [1] |

| InChI Key | IVPHNMMNLBTDRQ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | ClC1=CC=C2C(Br)=CC=NC2=C1 | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility. A common and effective method involves the treatment of 4,7-dichloroquinoline with a brominating agent.

Synthetic Protocol: Bromination of 4,7-dichloroquinoline

A general and reliable procedure for the synthesis of this compound involves the reaction of 4,7-dichloroquinoline with trimethylsilyl bromide (TMS-Br).[3]

Step-by-Step Methodology:

-

To a microwave tube (20 mL), add 4,7-dichloroquinoline (0.3315 g, 1.674 mmol) and propionitrile (3 mL).

-

At room temperature, slowly add trimethylsilyl bromide (TMS-Br, 0.434 mL, 3.35 mmol). The formation of a precipitate is typically observed.

-

Seal the reaction tube and place it in a preheated oil bath at 100°C for 12 hours.

-

After the reaction is complete, cool the system to room temperature.

-

Slowly pour the crude reaction mixture into a pre-cooled sodium hydroxide solution (1 N, 3 mL).

-

Rinse the reaction tube with a suitable amount of water and add it to the mixture.

-

Extract the aqueous layer with ether (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting yellow solid is the target product, this compound (yields can be up to 67%).[3]

Causality and Experimental Choices:

-

Choice of Brominating Agent: TMS-Br is an effective source of bromide ions for this nucleophilic aromatic substitution. The silicon-bromine bond is readily cleaved, facilitating the displacement of the chlorine atom at the 4-position of the quinoline ring.

-

Solvent: Propionitrile is used as a polar aprotic solvent, which is suitable for this type of reaction.

-

Temperature: The elevated temperature (100°C) is necessary to overcome the activation energy for the substitution reaction.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is crucial. The following spectroscopic data are characteristic of the compound.

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show signals in the aromatic region. Characteristic chemical shifts (δ) are approximately: 8.70 (d, J = 4.6 Hz, 1H), 8.17 (d, J = 8.8 Hz, 1H), 8.14 (d, J = 2.0 Hz, 1H), 7.73 (d, J = 4.6 Hz, 1H), and 7.63 (dd, J = 9.0, 2.0 Hz, 1H).[3]

-

Mass Spectrometry (LCMS, ESI): The mass spectrum should exhibit a molecular ion peak (m/z) at approximately 241.9, which corresponds to the calculated molecular weight of C₉H₅BrClN.[3]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex organic compounds.[6]

Role as a Synthetic Intermediate

The differential reactivity of the bromine and chlorine atoms allows for selective functionalization. The 4-bromo substituent can be readily displaced or used in cross-coupling reactions, while the 7-chloro group can be retained or reacted under different conditions. This makes it a key building block for creating libraries of compounds for biological screening.[4]

Applications in Medicinal Chemistry

-

Antimalarial Agents: The 7-chloroquinoline scaffold is a core component of many antimalarial drugs.[4][7] this compound serves as a precursor for the synthesis of novel derivatives aimed at combating drug-resistant malaria strains.[4]

-

Anticancer Agents: Quinoline derivatives have shown promise as anticancer agents.[6][7] The ability to functionalize this compound at the 4-position allows for the introduction of various side chains to modulate the compound's activity against different cancer cell lines.

-

Autophagy Inhibitors: This compound has been used in the synthesis of autophagy inhibitors for potential antitumor applications.[3]

-

Neuroprotective Agents: The 4-amino-7-chloroquinoline scaffold, which can be derived from this compound, has been identified in compounds that act as agonists for the nuclear receptor NR4A2, a potential target for neuroprotective therapies in Parkinson's disease.[8]

Synthetic Pathway Visualization

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: It is toxic if swallowed (H301) and causes serious eye damage (H318).[1][2]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

If swallowed, immediately call a poison center or doctor.[2]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

-

Store in a well-ventilated place and keep the container tightly closed.[9][10]

-

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[9][10]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined properties, established synthetic routes, and the strategic placement of its halogen substituents make it an important tool for medicinal chemists and organic synthesists. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and potent therapeutic agents and other valuable chemical entities.

References

-

Seedion. This compound. [Link]

-

RSC. Supporting Information. [Link]

-

ChemSynthesis. This compound. [Link]

-

PubChem. 7-Bromo-4-Chloroquinoline. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

NISCAIR. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

-

Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

GSRS. 7-BROMO-4-CHLOROQUINOLINE. [Link]

-

ResearchGate. Synthesis of 7-chloroquinolinyl-4-. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

NIH. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound AldrichCPR 98519-65-4 [sigmaaldrich.com]

- 3. This compound | 98519-65-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 6. dakenchem.com [dakenchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 4-Bromo-7-chloroquinoline: A Versatile Heterocyclic Scaffold for Research and Development

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to offer a comprehensive understanding of the molecule's synthesis, reactivity, and extensive applications. We will delve into the causality behind experimental choices and highlight the compound's role as a versatile building block in modern organic synthesis and pharmaceutical research.

Core Molecular Identity and Physicochemical Properties

This compound is a di-halogenated quinoline derivative. The strategic placement of bromine and chlorine atoms on the quinoline core imparts distinct chemical reactivity at different positions, making it a highly valuable intermediate for constructing more complex molecular architectures.[1] The quinoline scaffold itself is a well-established "privileged structure" in medicinal chemistry, frequently found in bioactive compounds.

The fundamental properties of this compound are summarized below. It is critical to note that while some data are readily available from commercial suppliers, other specific experimental values like melting and boiling points are not consistently reported in publicly accessible literature and may require experimental determination.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrClN | [2][3] |

| Molecular Weight | 242.50 g/mol | [2][3][4] |

| CAS Number | 98519-65-4 | [2][3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [2][3] |

| SMILES String | Clc1ccc2c(Br)ccnc2c1 | [3] |

| InChI Key | IVPHNMMNLBTDRQ-UHFFFAOYSA-N | [2][3] |

Synthesis Strategy: A Mechanistic Perspective

The synthesis of this compound can be approached from several angles. A common and logical pathway involves the construction of the 7-chloroquinoline core followed by a selective bromination at the 4-position. A well-established method for creating the quinoline ring system is the Conrad-Limpach synthesis or a similar cyclization reaction.

A plausible and widely-used industrial synthesis for the related compound 4,7-dichloroquinoline starts with m-chloroaniline and diethyl ethoxymethylenemalonate (EMME).[5] This provides a robust foundation for accessing the 7-chloro-4-hydroxyquinoline intermediate. The subsequent conversion of the hydroxyl group to a bromide is a key transformation.

Protocol: A Representative Synthetic Workflow

Step 1: Condensation to form the Enamine

-

Reactants: m-Chloroaniline and Diethyl ethoxymethylenemalonate (EMME).

-

Rationale: This initial step forms the key enamine intermediate. The reaction is typically performed neat or in a high-boiling solvent. The electron-donating nature of the amino group facilitates the nucleophilic attack on the electron-deficient alkene of EMME.

Step 2: Thermal Cyclization

-

Reactant: The enamine product from Step 1.

-

Solvent: A high-boiling solvent like Dowtherm A.

-

Rationale: High temperatures (typically >240 °C) are required to induce the intramolecular cyclization onto the aromatic ring, followed by the elimination of ethanol to form the quinoline core, yielding Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification and Decarboxylation

-

Reagents: Aqueous sodium hydroxide followed by acidification.

-

Rationale: The ester is hydrolyzed to a carboxylic acid under basic conditions. Subsequent heating in an acidic medium facilitates decarboxylation to yield 7-chloro-4-hydroxyquinoline.

Step 4: Halogenation

-

Reagent: Phosphoryl bromide (POBr₃) or a mixture of PBr₃/PBr₅.

-

Rationale: This is the critical step to introduce the bromine at the C4 position. The hydroxyl group at C4 is a poor leaving group; it is first converted into a good leaving group (a phosphate ester) by the phosphoryl halide, which is then displaced by a bromide ion to yield this compound. Using phosphoryl bromide instead of phosphoryl chloride (POCl₃) ensures the introduction of bromine at the desired position.

Caption: A representative workflow for the synthesis of this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Unambiguous characterization of this compound relies on standard spectroscopic techniques. While specific spectra must be obtained experimentally, the expected features can be predicted based on the molecular structure.

-

¹H NMR: The aromatic region (typically 7.0-9.0 ppm) would show signals corresponding to the five protons on the quinoline ring system. The proton at C2, being adjacent to the nitrogen, would likely be the most deshielded and appear furthest downfield. The protons at C3, C5, C6, and C8 will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with neighboring protons.

-

¹³C NMR: The spectrum would display nine distinct signals for the nine carbon atoms in the quinoline ring. The carbons directly attached to the electronegative halogen (C4-Br and C7-Cl) and nitrogen atoms would have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion (M⁺) peak cluster. Due to the presence of two halogen isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the isotopic pattern would be highly characteristic, serving as a powerful confirmation of the elemental composition. The M⁺ peak would be at m/z 241, with other peaks at m/z 243 and 245 corresponding to the different isotopic combinations.

Chemical Reactivity and Synthetic Utility

The true value of this compound for a synthetic chemist lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization.

-

C4-Position (Bromo): The C4 position of the quinoline ring is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr). However, the bromine atom is an excellent leaving group and, more importantly, provides a handle for transition-metal-catalyzed cross-coupling reactions. This is the most synthetically versatile position on the molecule.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating 4-aminoquinoline derivatives.[6]

-

-

C7-Position (Chloro): The chlorine at the C7 position is considerably less reactive towards both nucleophilic substitution and standard cross-coupling conditions compared to the C4-bromide. This lower reactivity enables the selective functionalization of the C4 position while leaving the C7-chloro group intact for potential subsequent transformations under more forcing conditions.

This differential reactivity is the cornerstone of its utility as a building block, allowing for the controlled and sequential introduction of different functionalities.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound AldrichCPR 98519-65-4 [sigmaaldrich.com]

- 4. This compound - CAS:98519-65-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-7-chloroquinoline

Abstract

4-Bromo-7-chloroquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] It serves as a versatile synthetic intermediate for developing novel therapeutic agents, including potential antitumor and antifungal compounds.[2] The precise arrangement of its substituents dictates its reactivity and biological activity, making unambiguous structure elucidation a critical step in its synthesis and application. This guide provides a comprehensive, multi-technique approach to confirming the molecular structure of this compound, integrating data from synthesis, mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice.

Introduction: The Chemical and Biological Significance

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antimalarial drugs like chloroquine and hydroxychloroquine.[3] The introduction of halogen atoms, such as chlorine and bromine, can profoundly alter a molecule's physicochemical properties and biological efficacy.[1] this compound is a key building block where the differential reactivity of the C4-Br and C7-Cl bonds allows for selective, stepwise functionalization, enabling the creation of diverse molecular libraries for screening.[1] Given its role as a precursor, verifying its structural integrity is paramount to ensure the validity of subsequent synthetic steps and biological assays. This guide outlines a systematic and self-validating workflow for its complete structural characterization.

Synthesis and Purification: Establishing a Verified Starting Point

A reliable structure elucidation begins with a pure compound. A common and effective method for synthesizing this compound is through a halogen exchange reaction starting from the commercially available 4,7-dichloroquinoline.[2][3]

Causality of Experimental Choice: The selection of 4,7-dichloroquinoline as a precursor is strategic. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 7-position due to the electron-withdrawing effect of the adjacent ring nitrogen, which activates the C4 position. Trimethylsilyl bromide (TMS-Br) is an effective brominating agent for this type of transformation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 20 mL microwave tube, add 4,7-dichloroquinoline (1.674 mmol, 1.0 eq).[2]

-

Solvent and Reagent Addition: Add propionitrile (3 mL) to the tube, followed by the slow, dropwise addition of trimethylsilyl bromide (TMS-Br) (3.35 mmol, 2.0 eq) at room temperature.[2] The formation of a precipitate is typically observed.

-

Reaction Conditions: Seal the reaction tube and heat it in an oil bath at 100 °C for 12 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling the reaction to room temperature, slowly pour the crude mixture into a pre-cooled 1 N sodium hydroxide (NaOH) solution (3 mL).[2]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 5 mL).[2]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[2]

-

Purification: Purify the resulting solid by recrystallization or column chromatography (eluent: ethyl acetate/hexane) to afford this compound as a yellow solid. The expected yield is approximately 67%.[2]

Protocol Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and assessing its profile on TLC, where a single spot is indicative of high purity. This purified material is then subjected to spectroscopic analysis.

Spectroscopic Analysis and Structure Elucidation

The core of structure elucidation lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive picture.[4][5]

Mass Spectrometry (MS): Confirming Molecular Formula and Halogen Presence

Mass spectrometry is the first line of analysis, providing the molecular weight and elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[6]

-

Chlorine Isotopes: Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic M/M+2 peak ratio of approximately 3:1 for any fragment containing one chlorine atom.[6][7]

-

Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%), leading to a distinctive M/M+2 peak ratio of nearly 1:1 for fragments containing one bromine atom.[6][7]

For this compound (C₉H₅BrClN), the mass spectrum will exhibit a complex cluster of molecular ion peaks due to the combined isotopic contributions of both halogens.[8][9]

| Ion Species | Constituent Isotopes | Calculated m/z | Expected Relative Abundance |

| [M]⁺ | C₉H₅³⁵Cl⁷⁹BrN | 240.9 | ~75% (Reference) |

| [M+2]⁺ | C₉H₅³⁷Cl⁷⁹BrN / C₉H₅³⁵Cl⁸¹BrN | 242.9 | ~100% (Base Peak) |

| [M+4]⁺ | C₉H₅³⁷Cl⁸¹BrN | 244.9 | ~25% |

Table 1: Predicted isotopic pattern for the molecular ion of this compound.

Interpretation: The observation of this specific isotopic cluster, particularly the base peak at [M+2]⁺, provides unequivocal evidence for the presence of one chlorine and one bromine atom in the molecule and confirms the molecular weight of 242.50 g/mol . Experimental data showing a molecular ion peak (m/z) of 241.9 is consistent with this calculated value.[2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, allowing for the identification of key functional groups. For this compound, the IR spectrum is expected to be dominated by absorptions characteristic of the aromatic quinoline core.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1600-1450 | C=C & C=N Stretch | Aromatic Ring |

| 1100-1000 | C-Cl Stretch | Aryl-Chloride |

| 850-800 | C-H Bend | Out-of-plane bending for substituted benzene ring |

| 700-600 | C-Br Stretch | Aryl-Bromide |

Table 2: Expected characteristic IR absorption bands for this compound.

Interpretation: The presence of sharp peaks in the aromatic C-H and C=C/C=N stretching regions confirms the heterocyclic aromatic system. The detection of absorptions in the lower frequency "fingerprint" region corresponding to C-Cl and C-Br stretches corroborates the findings from mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete assignment of the this compound structure.

Caption: Workflow for the spectroscopic elucidation of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The quinoline ring system has five aromatic protons.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2 | ~8.70 | Doublet (d) | J = 4.6 | Adjacent to the electronegative ring nitrogen (deshielded) and coupled to H-3. |

| H-8 | ~8.17 | Doublet (d) | J = 8.8 | Located peri to the nitrogen, experiencing deshielding. Coupled to H-6 (meta coupling is negligible). |

| H-5 | ~8.14 | Doublet (d) | J = 2.0 | Deshielded by proximity to the pyridine ring. Exhibits a small meta coupling to H-6. |

| H-3 | ~7.73 | Doublet (d) | J = 4.6 | Coupled to H-2. Less deshielded than H-2. |

| H-6 | ~7.63 | Doublet of doublets (dd) | J = 9.0, 2.0 | Coupled to both H-5 (meta) and H-8 (ortho). |

Table 3: ¹H NMR signal assignments and interpretation for this compound. Data is consistent with published values.[2]

Causality of Chemical Shifts:

-

H-2 and H-8: These protons are the most downfield (highest ppm) due to the strong deshielding effects of the electronegative nitrogen atom.

-

H-5 and H-6: These protons are on the carbocyclic ring. Their chemical shifts are influenced by the electron-withdrawing chloro group at C-7.

-

H-3: This proton is shielded relative to H-2 but is still in the aromatic region.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-7 | ~152 | Carbon attached to chlorine (ipso-carbon), highly deshielded. |

| C-2 | ~151 | Carbon adjacent to nitrogen, highly deshielded. |

| C-4 | ~149 | Carbon attached to bromine (ipso-carbon), deshielded. |

| C-8a | ~148 | Quaternary carbon at the ring junction. |

| C-5 | ~136 | Aromatic CH. |

| C-8 | ~129 | Aromatic CH. |

| C-6 | ~128 | Aromatic CH. |

| C-4a | ~127 | Quaternary carbon at the ring junction. |

| C-3 | ~123 | Aromatic CH. |

Table 4: Predicted ¹³C NMR chemical shift assignments for this compound.

Causality of Chemical Shifts:

-

Carbons directly attached to halogens (C-4, C-7) and the nitrogen atom (C-2, C-8a) are significantly deshielded and appear at the highest chemical shifts.

-

The remaining carbons appear in the typical aromatic region (120-140 ppm).

Integrated Structure Confirmation

-

Mass Spectrometry confirmed the molecular formula C₉H₅BrClN and the presence of one bromine and one chlorine atom.

-

IR Spectroscopy confirmed the presence of an aromatic heterocyclic ring and carbon-halogen bonds.

-

¹H NMR Spectroscopy identified five distinct aromatic protons and their connectivity through coupling patterns, perfectly matching the proposed quinoline scaffold.

-

¹³C NMR Spectroscopy identified nine unique carbon atoms, with chemical shifts consistent with the electronic environment created by the nitrogen and halogen substituents.

The collective data from these orthogonal techniques provides overwhelming and self-validating evidence for the structure as this compound.

Caption: Confirmed structure of this compound with atom numbering.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. By logically integrating data from MS, IR, and high-resolution NMR, the identity of the synthesized compound can be confirmed with an exceptionally high degree of confidence. This rigorous characterization is a non-negotiable prerequisite for its use in further chemical synthesis and for the development of new, potentially life-saving pharmaceuticals.

References

-

ChemSynthesis. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (2023, December 1). 4,7-Dichloroquinoline. In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved January 9, 2026, from [Link]

-

Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Retrieved January 9, 2026, from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved January 9, 2026, from [Link]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Retrieved January 9, 2026, from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 98519-65-4 [chemicalbook.com]

- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. ms isotopes: Br and Cl [employees.csbsju.edu]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 4-Bromo-7-chloroquinoline

Abstract

In the landscape of medicinal chemistry and materials science, halogenated quinolines represent a "privileged scaffold," a molecular framework that consistently yields compounds with significant biological and physical properties. 4-Bromo-7-chloroquinoline is a key intermediate in the synthesis of a diverse array of functional molecules, from antimalarial agents to organic light-emitting diodes. Its utility is predicated on the differential reactivity of its halogenated positions, making unambiguous structural confirmation paramount. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound. We will delve into not just the data itself, but the causal electronic effects that give rise to the observed spectra. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding and practical protocols for the characterization of this and similar heterocyclic systems.

Molecular Structure and Spectroscopic Overview

The unique spectroscopic signature of this compound arises from the interplay of the electronegative nitrogen atom and the two halogen substituents on the fused aromatic ring system. These features induce significant electronic perturbations, which are directly observable through NMR, IR, and MS techniques.

Diagram 1: Annotated Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the quinoline core. The electron-withdrawing nature of the nitrogen, bromine, and chlorine atoms creates a distinct pattern of deshielded protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum provides a direct fingerprint of the hydrogen atoms on the quinoline ring. The data presented was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.70 | Doublet (d) | 4.6 |

| H-5 | 8.17 | Doublet (d) | 8.8 |

| H-8 | 8.14 | Doublet (d) | 2.0 |

| H-3 | 7.73 | Doublet (d) | 4.6 |

| H-6 | 7.63 | Doublet of Doublets (dd) | 9.0, 2.0 |

Expertise & Interpretation:

-

Assignment Rationale: The assignment of these protons is based on established principles of substituent effects and spin-spin coupling in quinoline systems.[2]

-

H-2 and H-3: These protons on the pyridine ring show a characteristic ortho coupling (³J) of 4.6 Hz. H-2 is the most downfield-shifted proton due to its proximity to the electronegative nitrogen atom.

-

H-5, H-6, and H-8: These protons belong to the carbocyclic (benzene) ring. H-5 shows a large ortho coupling (8.8-9.0 Hz) to H-6. H-6, in turn, is split by both H-5 (ortho coupling) and H-8 (meta coupling, ⁴J), resulting in a doublet of doublets. The small coupling constant of 2.0 Hz for H-8 is characteristic of meta coupling to H-6.

-

-

Substituent Effects: The chloro group at C-7 and the bromo group at C-4 are electron-withdrawing groups that deshield adjacent protons, contributing to the overall downfield shift of the aromatic signals.[2]

¹³C NMR Spectroscopy

As of the date of this guide, specific experimental ¹³C NMR data for this compound is not widely published. However, based on the known spectra of related compounds, such as 7-chloroquinoline[3], and established substituent chemical shift (SCS) effects for bromine, a predictive analysis can be performed.[4][5][6] This serves as a valuable tool for researchers to tentatively assign their own experimental spectra.

The prediction starts with the experimental values for 7-chloroquinoline and applies the approximate SCS effects of a bromine substituent on an aromatic ring: C-ipso (+/- 5 ppm, subject to heavy atom effect), C-ortho (+3 ppm), C-meta (+2 ppm), and C-para (-2 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C-2 | ~151 | Adjacent to N |

| C-3 | ~123 | Ortho to Br |

| C-4 | ~133 | Ipso to Br |

| C-4a | ~149 | Quaternary, adjacent to N |

| C-5 | ~129 | Ortho to Br, Para to Cl |

| C-6 | ~128 | Meta to Cl |

| C-7 | ~136 | Ipso to Cl |

| C-8 | ~128 | Ortho to Cl |

| C-8a | ~126 | Meta to Br |

Trustworthiness & Self-Validation: When acquiring an experimental ¹³C spectrum, the presence of nine distinct signals in the aromatic region (approx. 120-150 ppm) would be the first validation point. Quaternary carbons (C-4, C-4a, C-7, C-8a) are expected to have lower intensities. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively link these carbon signals to the assigned protons, thereby validating the predicted assignments.[2]

Diagram 2: NMR Experimental and Interpretive Workflow

Caption: A streamlined workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a functional group fingerprint. For this compound, a solid, the spectrum is best acquired using a thin-film or Attenuated Total Reflectance (ATR) method. While a specific experimental spectrum is not available in public databases, the expected characteristic absorption bands can be predicted with high confidence based on extensive spectroscopic libraries.[7][8][9]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Characteristic of sp² C-H bonds.[8][9] |

| 1600 - 1585 | C=C / C=N Ring Stretch | Medium | Aromatic and pyridine ring skeletal vibrations. |

| 1500 - 1400 | C=C / C=N Ring Stretch | Medium-Strong | Aromatic and pyridine ring skeletal vibrations. |

| 900 - 675 | C-H Out-of-Plane Bend | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings. |

| 850 - 550 | C-Cl Stretch | Medium-Strong | Indicates the presence of the chloro-substituent.[7] |

| 680 - 500 | C-Br Stretch | Medium-Strong | Indicates the presence of the bromo-substituent.[10] |

Causality in Experimental Choice: For a solid sample, the choice of sample preparation is critical. The thin-film method, where the compound is dissolved in a volatile solvent and deposited on a salt plate, is often preferred for its simplicity and the absence of interfering signals from mulling agents like Nujol.[11] ATR is another excellent, non-destructive technique that requires minimal sample preparation.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The data reported is from Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI).[1]

Table 4: Mass Spectrometry Data

| Parameter | Observed Value | Notes |

| Molecular Formula | C₉H₅BrClN | |

| Molecular Weight | 242.50 g/mol | |

| Molecular Ion (M⁺) | m/z 241.9 | Observed via ESI, corresponding to [M+H]⁺ or M⁺•. The presence of both ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes results in a characteristic cluster of peaks (M, M+2, M+4). |

Expertise & Predicted Fragmentation (Electron Ionization):

While ESI is a soft ionization technique that often yields only the molecular ion, "harder" techniques like Electron Ionization (EI) induce predictable fragmentation.[10] The fragmentation of this compound under EI conditions is dictated by the relative strengths of the C-Halogen bonds and the stability of the aromatic ring.

-

Initial Fragmentation: The weakest bond, C-Br, is expected to cleave first, leading to the loss of a bromine radical (•Br).

-

Secondary Fragmentation: The subsequent loss of a chlorine radical (•Cl) or hydrogen cyanide (HCN) from the pyridine ring are plausible next steps.

-

Isotopic Signature: A key validation feature in the mass spectrum is the isotopic pattern. The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will create a distinctive cluster of peaks for the molecular ion and any fragment containing both halogens.[12][13]

// Nodes M [label="[M]⁺•\nm/z 240/242/244"]; M_minus_Br [label="[M - Br]⁺\nm/z 161/163"]; M_minus_Br_minus_HCN [label="[M - Br - HCN]⁺\nm/z 134/136"]; M_minus_Cl [label="[M - Cl]⁺\nm/z 205/207"];

// Edges M -> M_minus_Br [label="- •Br"]; M_minus_Br -> M_minus_Br_minus_HCN [label="- HCN"]; M -> M_minus_Cl [label="- •Cl"]; }

Sources

- 1. scribd.com [scribd.com]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. spectrabase.com [spectrabase.com]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis of 4-Bromo-7-chloroquinoline from 4,7-dichloroquinoline

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the synthesis of 4-Bromo-7-chloroquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. We will explore the conversion of commercially available 4,7-dichloroquinoline through a robust nucleophilic aromatic substitution reaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, a field-proven experimental protocol, and critical safety considerations.

Strategic Overview: The Rationale for Halogen Exchange

The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1][2] The functionalization at the C4-position is a critical determinant of biological activity, making the selective modification of this site a key synthetic objective.[3]

The conversion of 4,7-dichloroquinoline to this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This specific transformation, a type of halogen exchange (HALEX) reaction, leverages the inherent electronic properties of the quinoline ring system. The electron-withdrawing effect of the ring nitrogen atom renders the C4-position significantly more electron-deficient and thus highly susceptible to nucleophilic attack compared to the C7-position.[3] This inherent regioselectivity allows for the precise replacement of the C4-chloro substituent with a bromide ion, leaving the C7-chloro group intact.

Mechanistic Principle: The Addition-Elimination Pathway

The SNAr mechanism is a two-step process distinct from SN1 or SN2 reactions.[4]

-

Nucleophilic Addition: The reaction initiates with the attack of a bromide ion (the nucleophile) on the electron-poor C4 carbon of the quinoline ring. This step temporarily disrupts the aromaticity of the heterocyclic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Elimination of the Leaving Group: Aromaticity is restored in the second, typically faster, step through the expulsion of the chloride ion (the leaving group).

The overall process results in the net substitution of chlorine with bromine at the C4-position.

Experimental Protocol: A Validated Approach

This section details a robust, step-by-step methodology for the synthesis. Adherence to safety protocols is paramount due to the corrosive nature of the reagents involved.

Quantitative Data Summary

| Compound | Role | Molecular Formula | M.W. ( g/mol ) | Molar Eq. |

| 4,7-Dichloroquinoline | Substrate | C₉H₅Cl₂N | 198.05 | 1.0 |

| Hydrobromic Acid (48% aq.) | Reagent | HBr | 80.91 | Excess |

| This compound | Product | C₉H₅BrClN | 242.50 | - |

Materials and Equipment

-

Reagents: 4,7-dichloroquinoline (≥98%), Hydrobromic acid (48% aqueous solution), Sodium bicarbonate (NaHCO₃), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄), Deionized water.

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware, fume hood.

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charging: Charge the flask with 4,7-dichloroquinoline (5.0 g, 25.2 mmol). Carefully add 48% aqueous hydrobromic acid (30 mL) to the flask.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 120-125 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Work-up and Neutralization: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture over crushed ice (approx. 100 g) in a large beaker.

-

Basification: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until the effervescence ceases and the pH is approximately 7-8. This will precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Sources

A Technical Guide to the Physical and Solubility Properties of 4-Bromo-7-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and solubility characteristics of 4-bromo-7-chloroquinoline (CAS No: 98519-65-4), a halogenated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. We delve into its physical appearance and present key physicochemical data. The document further explores its solubility profile across a range of common laboratory solvents, underpinned by the principles of molecular polarity and intermolecular forces. A detailed, field-proven experimental protocol for determining aqueous solubility via the shake-flask method is provided, complete with a workflow diagram to ensure reproducibility and accuracy. This guide is intended to serve as an essential resource, enabling researchers to handle, store, and utilize this compound safely and effectively in a laboratory setting.

Introduction: The Significance of this compound

This compound is a heterocyclic building block that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1] Its quinoline core is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The specific placement of the bromo and chloro substituents at the 4- and 7-positions, respectively, offers distinct reactive sites for further chemical modification, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions.

A thorough understanding of the fundamental physical and solubility properties of this compound is a non-negotiable prerequisite for its effective application. These parameters govern critical aspects of experimental design, including reaction conditions, solvent selection for synthesis and purification, formulation for biological assays, and appropriate storage conditions. This guide aims to provide that foundational knowledge with both technical depth and practical insight.

Physicochemical Characterization

The identity and purity of this compound are defined by a set of distinct physical and chemical properties. Commercially available sources typically provide this compound as a solid.[2]

Physical Appearance

At room temperature, this compound typically presents as a yellow to light-brown solid.[1] It is generally supplied as a crystalline powder.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. While experimental data for melting and boiling points are not consistently reported in publicly available literature, the molecular formula and weight are well-established.[3]

| Property | Value | Source(s) |

| CAS Number | 98519-65-4 | [2][3] |

| Molecular Formula | C₉H₅BrClN | [2] |

| Molecular Weight | 242.50 g/mol | |

| Physical Form | Solid | [2] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a compound is dictated by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4] The structure of this compound—a largely non-polar aromatic ring system with polar carbon-halogen bonds and a nitrogen atom—suggests a nuanced solubility profile.

Causality of Solubility Behavior

-

Water & Polar Protic Solvents: The molecule's large, hydrophobic bicyclic aromatic structure significantly outweighs the minimal polarity contributed by the nitrogen atom and halogen substituents. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, but this is insufficient to overcome the non-polar nature of the rest of the molecule. Therefore, this compound is expected to be insoluble or sparingly soluble in water and other polar protic solvents like methanol and ethanol.

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are potent solvents for a wide range of organic molecules. Their high polarity and ability to engage in dipole-dipole interactions, without the strong hydrogen-bonding network of protic solvents, often allows them to dissolve moderately polar to non-polar compounds. It is anticipated that this compound would exhibit good solubility in these solvents.

-

Non-Polar & Halogenated Solvents: Given its predominantly non-polar character, the compound is expected to be soluble in chlorinated solvents such as dichloromethane (DCM) and chloroform, as well as other non-polar aromatic solvents like toluene. These solvents interact favorably with the quinoline ring system through van der Waals forces.

Qualitative Solubility Summary

The following table provides a predicted and observed solubility profile based on chemical principles. Researchers should perform preliminary, small-scale tests to confirm solubility in their specific solvent of choice.[5]

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Poor / Insoluble | The large non-polar scaffold dominates the molecule's character. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole-dipole interactions facilitate dissolution. |

| Halogenated | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle; similar polarity. |

| Non-Polar Aromatic | Toluene | Soluble | Favorable van der Waals interactions with the aromatic system. |

| Non-Polar Aliphatic | Hexane, Heptane | Poor / Insoluble | Insufficient polarity to dissolve the compound effectively. |

Experimental Protocol: Aqueous Solubility Determination

To provide a self-validating and reliable method for quantifying the aqueous solubility of this compound, the following protocol is based on the internationally recognized OECD Guideline 105, "Water Solubility," utilizing the Shake-Flask Method.[6] This method is a robust and widely accepted technique for determining the saturation mass concentration of a substance in water.[7]

Principle of the Method

A surplus of the solid compound is equilibrated with a fixed volume of water at a constant temperature. The system is agitated for a sufficient period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the saturated aqueous solution, and the concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV).[8]

Materials and Reagents

-

This compound (purity ≥98%)

-

Deionized water (HPLC grade or equivalent)

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer with temperature control

-

Thermostatically controlled environment (e.g., incubator or water bath) set to 20 ± 0.5 °C

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable quantitative analysis equipment

Step-by-Step Experimental Procedure

-

Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add small, incremental amounts of the compound to a known volume of water in a test tube. Shake vigorously after each addition until no more solid dissolves. This helps determine the appropriate amount of substance to use in the definitive test.[6]

-

Sample Preparation: Add an excess amount of this compound (e.g., 10 mg) to three separate flasks each containing a known volume of deionized water (e.g., 10 mL). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or on a stirrer plate at 20 ± 0.5 °C. Agitate the samples for an initial period of 24 hours.[7]

-

Equilibrium Confirmation: After 24 hours, stop agitation and allow the samples to stand for at least another 24 hours to allow for phase separation (sedimentation of the excess solid).[7] To confirm that equilibrium has been reached, take measurements at successive time intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements agree within experimental error (e.g., <5% variation).

-

Phase Separation: To separate the saturated aqueous solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the flasks at a high speed until a clear supernatant is obtained.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) to remove any remaining microscopic particles. Quantify the concentration of this compound in the filtrate using a pre-validated HPLC-UV method.

Data Analysis

The concentration of the compound in the analyzed samples directly represents its water solubility at the specified temperature. The results should be reported in units of mg/L or µg/mL. The final value should be the average of the triplicate measurements.

Workflow Visualization

The following diagram illustrates the key steps in the Shake-Flask solubility determination protocol.

Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

-

Hazard Classification: It is acutely toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1).[2]

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust and avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Some suppliers recommend refrigerated storage.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical and solubility properties. Its solid, crystalline form and general insolubility in water but good solubility in polar aprotic and halogenated organic solvents are key considerations for its use in synthesis and biological screening. The detailed experimental protocol provided herein offers a reliable, standards-compliant method for determining its aqueous solubility, ensuring that researchers can generate accurate and reproducible data. By adhering to the safety and handling guidelines, scientific professionals can effectively and safely leverage the synthetic potential of this important heterocyclic compound.

References

- [No Author]. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

[No Author]. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

- [No Author]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- [No Author]. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- [No Author]. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.

-

PubChem. (n.d.). 7-Bromo-4-Chloroquinoline. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- Glomme, A., März, J., & Dressman, J. B. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

Sources

- 1. This compound | 98519-65-4 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. oecd.org [oecd.org]

- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. api.kreatis.eu [api.kreatis.eu]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-7-chloroquinoline for Chemical Researchers

Introduction: The Strategic Importance of 4-Bromo-7-chloroquinoline in Modern Synthesis

This compound is a halogenated quinoline derivative that has garnered significant interest within the medicinal chemistry and materials science communities.[1] Its strategic value lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 7-position is a well-established pharmacophore, integral to numerous antimalarial drugs, while the bromine atom at the 4-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[1] This unique structural arrangement makes this compound a pivotal building block in the synthesis of complex molecules, including autophagy inhibitors for oncology applications and novel antifungal agents.[2] This guide provides an in-depth overview of its commercial availability, a validated synthesis protocol, key applications, and essential safety protocols to support its effective and safe use in a research setting.

Part 1: Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. Procurement for research purposes is generally straightforward, though it is often synthesized on demand or stocked in limited quantities. When sourcing this reagent, researchers should prioritize suppliers that provide comprehensive analytical data to verify identity and purity, as this is not always standard practice for early discovery chemicals.[3]

Key compound identifiers are:

Below is a comparative summary of representative commercial suppliers. Note that pricing and availability are subject to change and should be verified directly with the vendor.

| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities | Notes |

| Sigma-Aldrich | BBO000238 | AldrichCPR | 1 G | Product of BioBlocks, analytical data not collected by default.[3] |

| Fluorochem | F076952 | 95% | Inquire | Offers a range of related chemical building blocks.[5] |

| Manchester Organics | C37217 | Not specified | Inquire | Lead time of 4-6 weeks is typical for related isomers.[6] |

| ChemShuttle | 103340 (for isomer) | 95% (for isomer) | 25g - 500g | Offers custom synthesis services.[7] |

Part 2: Laboratory-Scale Synthesis Protocol

While commercially available, in-house synthesis may be required for larger quantities or specific research needs. The following protocol describes a reliable method for the synthesis of this compound from the readily available starting material, 4,7-dichloroquinoline.

The underlying principle of this synthesis is a halogen exchange reaction (halex). Trimethylsilyl bromide (TMS-Br) is used as the bromine source. The reaction proceeds by the activation of the chlorine at the 4-position of the quinoline ring, which is more susceptible to nucleophilic substitution than the chlorine at the 7-position. This differential reactivity is a key aspect of quinoline chemistry.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

4,7-dichloroquinoline (1.0 eq)

-

Propionitrile (solvent)

-

Trimethylsilyl bromide (TMS-Br) (2.0 eq)

-

1 N Sodium hydroxide (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

20 mL microwave tube or suitable reaction vessel

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 20 mL microwave tube, add 4,7-dichloroquinoline (e.g., 0.3315 g, 1.674 mmol) and propionitrile (3 mL).[2]

-

Reagent Addition: At room temperature, slowly add trimethylsilyl bromide (TMS-Br, 2.0 eq, e.g., 0.434 mL, 3.35 mmol) to the mixture. The formation of a precipitate is typically observed.[2]

-

Reaction: Seal the reaction vessel and heat it in an oil bath at 100 °C for 12 hours.[2] The elevated temperature is necessary to drive the halogen exchange to completion.

-

Workup - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing pre-cooled 1 N sodium hydroxide solution (3 mL).[2] This step neutralizes the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Rinse the reaction tube with a small amount of water and add it to the funnel. Extract the aqueous layer with diethyl ether (3 x 5 mL).[2]

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

-

Product Characterization: The resulting product, this compound, should be a yellow solid.[2] A typical yield is around 67%.[2]

Self-Validation and Characterization: To confirm the identity and purity of the synthesized compound, the following analyses are recommended:

-